N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-17-9-7-16(8-10-17)21-24-23-18-11-12-20(25-26(18)21)29-14-19(27)22-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOQJBABCPNNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to interact with a variety of enzymes and receptors.
Mode of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. This suggests that this compound might affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that this compound might have similar effects.
Biological Activity
N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step often includes the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds to form the triazole structure.
- Thioacetic Acid Introduction : The thioacetamide moiety is introduced through nucleophilic substitution reactions.
- Benzylation : Finally, benzyl groups are introduced via alkylation reactions with benzyl halides.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. A study demonstrated that derivatives of [1,2,4]triazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways including:
- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit kinases involved in cancer progression, such as RET kinase .
- Cell Cycle Arrest : Compounds lead to cell cycle arrest at the G2/M phase in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives possess activity against a range of bacterial strains and fungi. For instance:
- Antibacterial Efficacy : Certain derivatives have demonstrated significant inhibition against Mycobacterium bovis BCG with MIC values as low as 31.25 μg/mL .
- Antifungal Activity : Similar structures have shown effectiveness against common fungal pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in cell signaling pathways associated with cancer growth.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to apoptosis.
- Targeting Specific Pathways : Research suggests that it could target pathways like the PI3K/Akt and MAPK signaling cascades crucial for tumor survival and proliferation.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- A clinical trial involving a related compound showed promising results in terms of tumor reduction and patient survival rates when combined with standard chemotherapy regimens .
Data Tables
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been investigated for its potential as an antimalarial agent . Research indicates that it inhibits falcipain-2, an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. The compound's mechanism involves disrupting the parasite's lifecycle by inhibiting this enzyme.
Anticancer Properties
The compound has also been studied for its anticancer properties . Derivatives of triazolo[4,3-a]pyridine sulfonamides have shown cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve inducing apoptosis in cancer cells through specific signaling pathways. This suggests that compounds with similar structural features could be developed into effective anticancer therapies.
Enzyme Inhibition Studies
This compound has demonstrated potential as an enzyme inhibitor in various biochemical assays. Its ability to selectively inhibit certain enzymes makes it a candidate for drug development targeting diseases associated with enzyme dysfunction.
Antimalarial Activity
Research has shown that this compound exhibits significant antimalarial activity through its inhibition of falcipain-2. In vitro studies demonstrated a dose-dependent response in inhibiting the growth of Plasmodium falciparum.
Cytotoxicity in Cancer Cells
In vitro studies have reported that derivatives of this compound induce apoptosis in various cancer cell lines. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and cell viability.
Chemical Reactions Analysis
Reaction Mechanism
The compound’s synthesis relies on nucleophilic substitution and cyclization mechanisms.
-
Thioacetamide Formation :
-
Triazolo-Pyridazine Ring Formation :
Chemical Reactivity and Functionalization
The compound participates in reactions influenced by its heterocyclic and thioamide moieties:
-
Nucleophilic Substitution :
-
Cross-Coupling Reactions :
-
Thermolytic Stability :
-
The fused triazolo-pyridazine system exhibits thermal stability due to aromaticity, though heating may lead to degradation of the thioacetamide group.
-
Biological Activity and Reactivity
The compound’s reactivity is closely tied to its biological properties:
-
Antimicrobial Activity :
-
Anticancer Potential :
Table 2: Biological Activity Profile
| Activity | Target | IC₅₀/MIC Range | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 0.5–1 μM | |
| Anticancer (c-Met kinase) | c-Met kinase | 0.24 nM | |
| Anticancer (cell lines) | EBC-1 | 0.85 nM |
Reactivity Modifiers
Environmental factors significantly influence reactivity:
-
pH : Basic conditions favor cyclization and substitution reactions .
-
Temperature : Microwave-assisted synthesis accelerates cyclization while minimizing by-products .
-
Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize intermediates during substitution.
Research Findings
Key insights from diverse sources highlight:
-
Synthesis Optimization :
-
Structure-Activity Relationships (SAR) :
-
Mechanistic Studies :
Comparison with Similar Compounds
Core Modifications
- E-4b (): Structure: [1,2,4]Triazolo[4,3-b]pyridazin-6-yl core substituted with 3,5-dimethylpyrazole and benzoylamino groups. Key Differences: Replaces the 4-methoxyphenyl group with a pyrazole ring and lacks the thioacetamide linkage. Melting Point: 253–255°C (ethanol/DMF), indicating high crystallinity compared to the target compound (data unavailable) .
-
- Structure: [1,2,4]Triazolo[4,3-b]pyridazin-6-yl core with 3-methyl and N-methylphenylacetamide substituents.
- Key Differences: Methyl substitution at position 3 instead of 4-methoxyphenyl; acetamide lacks the benzyl group.
- Bioactivity: Functions as a Lin28 inhibitor, suggesting the triazolo-pyridazine scaffold’s role in protein binding .
Linkage and Functional Group Variations
Compound (Cardiff University):
- Structure: [1,2,4]Triazolo[4,3-b]pyridazin-6-yl linked to pyridine via sulfonamide.
- Key Differences: Sulfonamide linkage instead of thioether; pyridine substituent replaces acetamide.
- Bioactivity: Binds to PEF(S) receptors, highlighting the importance of heteroaromatic substituents for receptor interaction .
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine ():
Physicochemical and Pharmacokinetic Insights
*Calculated based on structural formulas.
- Stability : Thioether linkages (target) are less prone to oxidative degradation than sulfonamides () but may introduce higher reactivity compared to ethers .
Q & A
Q. What experimental approaches validate molecular docking predictions for this compound’s interaction with bromodomains?
- Methodology : Compare docking scores (e.g., GOLD scores >80 ) with X-ray crystallography of co-crystallized ligand-protein complexes. Validate via fluorescence polarization assays using recombinant BRD4 bromodomains. A >10-fold increase in IC₅₀ over unmodified triazolopyridazines indicates successful optimization .
Q. How do researchers address discrepancies in antioxidant activity measurements across different assay platforms?
- Methodology : Standardize protocols by using identical radical sources (e.g., DPPH or ABTS) and buffer conditions (pH 7.4). Cross-validate with electron paramagnetic resonance (EPR) spectroscopy for direct radical quenching quantification. Statistical analysis (e.g., Bland-Altman plots ) can identify systematic biases between labs .
Q. What methods are used to correlate in vitro IC₅₀ values with in vivo tumor growth inhibition for oncology applications?
- Methodology : Establish PDX (patient-derived xenograft) models and administer the compound at 10–50 mg/kg daily. Monitor tumor volume and biomarker expression (e.g., c-Myc via qPCR). Use pharmacodynamic modeling to link plasma concentrations (measured via LC-MS) with target modulation .
Key Considerations for Researchers
- Synthetic Reproducibility : Ensure anhydrous conditions during thioether bond formation to prevent oxidation.
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing prior to in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
